molecular formula C10H10F3NO3 B14068835 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B14068835
M. Wt: 249.19 g/mol
InChI Key: PSSPHPYIWVLSKB-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid is a fluorinated β-amino acid derivative characterized by a trifluoromethyl-substituted phenyl ring, an amino group, and a hydroxyl group on the central carbon backbone.

Properties

IUPAC Name

3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPHPYIWVLSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products

    Oxidation: Formation of 3-amino-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propylamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and physicochemical distinctions between 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid and its analogs.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Key Structural Features Similarity Score* Key Differences vs. Main Compound Reference
This compound 1217649-15-4 C₁₀H₉F₃NO₃ 233.18 - 2-Hydroxy group
- 3-Amino group
- 3-(Trifluoromethyl)phenyl
1.00 Reference compound
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid 242475-26-9 C₉H₈F₃NO₂ 219.16 - No hydroxyl group
- Amino group at C2
- Acetic acid backbone
0.86 - Shorter backbone (acetic acid vs. propanoic acid)
- Lack of hydroxyl group
4-(Trifluoromethyl)-L-phenylalanine 114926-38-4 C₁₀H₁₀F₃NO₂ 233.19 - L-Phenylalanine backbone
- 4-Trifluoromethyl substitution
0.84 - Trifluoromethyl at para position
- No hydroxyl group
(2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid 439587-14-1 C₁₀H₁₀F₃NO₃ 249.19 - Trifluoromethoxy substitution
- Stereospecific (S)-configuration
N/A - Trifluoromethoxy vs. trifluoromethyl group
- No hydroxyl group
2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid 254895-42-6 C₁₁H₁₁F₃O₂ 232.20 - Methyl branch at C2
- No amino/hydroxyl groups
N/A - Branched alkyl chain
- Absence of functional groups (NH₂, OH)
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid 14464-67-6 C₁₀H₁₀F₃NO₂ 233.19 - (R)-configuration
- No hydroxyl group
N/A - Stereochemistry (R vs. S)
- Missing hydroxyl group

*Similarity scores derived from using Tanimoto coefficients based on structural alignment.

Key Observations:

This hydroxyl group may enhance solubility or binding specificity in biological systems. Methyl-branched analogs (e.g., 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid) lack amino/hydroxyl groups, reducing hydrogen-bonding capacity and likely altering pharmacokinetic properties .

Substituent Position and Electronic Effects :

  • The trifluoromethyl group’s position on the phenyl ring (meta in the main compound vs. para in 4-(Trifluoromethyl)-L-phenylalanine) significantly impacts steric and electronic interactions. Meta substitution may reduce steric hindrance compared to para .
  • Trifluoromethoxy substitution () introduces an oxygen atom, altering electron-withdrawing effects and lipophilicity compared to trifluoromethyl .

Stereochemical Considerations: The (R)-enantiomer of 2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid () highlights the role of chirality in biological activity, as stereoisomers often exhibit divergent receptor binding or metabolic pathways .

Similarity Scores and Structural Alignment :

  • Compounds with similarity scores >0.85 () share core features like the trifluoromethylphenyl group but differ in backbone length or functional groups. Lower-scoring analogs (e.g., 4-(Trifluoromethyl)-L-phenylalanine, 0.84) deviate more substantially in substitution patterns .

Biological Activity

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid, also known as a chiral amino acid derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NO2C_{10}H_{10}F_3NO_2. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. The compound features:

  • Amino Group : Contributes to hydrogen bonding and potential enzyme interactions.
  • Hydroxy Group : Can participate in oxidation reactions.
  • Trifluoromethyl-substituted Phenyl Ring : Increases metabolic stability and bioavailability.

Synthesis Methods

The synthesis typically involves several key steps:

  • Starting Material Preparation : Initiated with 3-(trifluoromethyl)benzaldehyde.
  • Aldol Condensation : The benzaldehyde undergoes condensation with glycine.
  • Reduction : The intermediate product is reduced using sodium borohydride to yield the final compound.

This synthetic route can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Binding : The compound can bind to various receptors, suggesting roles in pharmacological applications.
  • Cell Membrane Penetration : The trifluoromethyl group aids in crossing cellular membranes, enhancing its bioactivity .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by modulating cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, indicating cell damage .
  • Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models, showing efficacy in inhibiting cytokine production .
  • Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains, although further research is required to confirm these effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; affects cell cycle
Anti-inflammatoryReduces cytokine levels in vitro
AntibacterialPotential activity against specific bacterial strains

Case Study Example

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant increase in LDH levels, indicating cytotoxic effects. The treated cells showed a marked increase in the S phase of the cell cycle, suggesting that the compound effectively induces cell cycle arrest and apoptosis .

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